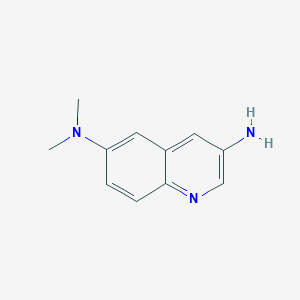

N6,N6-Dimethylquinoline-3,6-diamine

Description

N6,N6-Dimethylquinoline-3,6-diamine is a quinoline derivative featuring dimethylamino substituents at the 3- and 6-positions of the heterocyclic core. Its structural uniqueness lies in the electron-donating dimethylamino groups, which may enhance solubility, alter electronic properties, or influence binding interactions in biological systems.

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

6-N,6-N-dimethylquinoline-3,6-diamine |

InChI |

InChI=1S/C11H13N3/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,12H2,1-2H3 |

InChI Key |

YQTPCOCYKRVZIN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=CC(=CN=C2C=C1)N |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

N6,N6-Dimethylquinoline-3,6-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can modify the quinoline ring or the amino groups.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N6,N6-Dimethylquinoline-3,6-diamine has several scientific research applications:

Chemistry: It is used as a reference standard in pharmaceutical testing and chemical analysis.

Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.

Medicine: Research into its potential therapeutic uses and effects on biological pathways is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6,N6-Dimethylquinoline-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, potentially affecting their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

(a) 2-(4-Fluorophenyl)-N6-(6-(piperazin-1-yl)pyrimidin-4-yl)-quinoline-4,6-diamine (Compound 15)

- Structure: Shares the quinoline-4,6-diamine core but incorporates a 4-fluorophenyl group at position 2 and a piperazine-substituted pyrimidine at N4.

- Activity: Designed to target type II NADH-dehydrogenase, highlighting the role of N6 modifications in enhancing enzyme inhibition. The pyrimidine-piperazine moiety improves binding specificity compared to dimethylamino groups in the target compound .

- Key Difference : The bulkier pyrimidine substituent may reduce membrane permeability but increase target affinity.

(b) N6-Benzylidene-quinoline-5,6-diamines

- Structure: Quinoline-5,6-diamine derivatives with aromatic aldehyde-derived substituents at N5.

- Activity: Demonstrated antimicrobial properties, suggesting that Schiff base formation at the N6 position can modulate bioactivity.

Heterocyclic Core Variants

(a) N,N'-Dimethyl-3,6-acridinediamine

- Structure: Features an acridine core instead of quinoline, with dimethylamino groups at positions 3 and 6.

- Properties: Acridine’s planar structure facilitates DNA intercalation, a property absent in quinoline derivatives. The dimethylamino groups may enhance solubility but reduce intercalation efficiency compared to unsubstituted acridines .

- Application: Potential use in anticancer research, contrasting with the target compound’s underexplored biological roles.

(b) Imidazo[4,5-c]pyridine-4,6-diamines

- Structure : Substituted imidazopyridines with varied aryl groups (e.g., benzyl, methoxybenzyl) at N4 and N6.

- Activity: These compounds, such as 19e and 19i, were synthesized for Toll-like receptor 7 modulation. The imidazopyridine core provides a distinct electronic environment compared to quinoline, influencing receptor binding kinetics .

Materials Science Analogues

(a) DACT-II (Carbazole-Triazine Hybrid)

- Structure: Combines a carbazole donor with a triazine acceptor.

- Performance: Achieves 100% photoluminescence quantum yield (PLQY) and high electroluminescent efficiency (EQE >20%) due to near-zero ΔEST and optimized dipole orientation. The target compound’s dimethylamino groups may lack the steric and electronic features needed for similar optoelectronic performance .

Environmental and Industrial Derivatives

(a) 6PPD and 6PPD-Quinone

- Structure : p-Phenylenediamine derivatives with branched alkyl and phenyl groups.

- Toxicity: 6PPD-quinone, a degradation product, is highly toxic to aquatic species. While structurally distinct from the target compound, this highlights the importance of evaluating environmental persistence for dimethylamino-substituted quinolines .

Biological Activity

N6,N6-Dimethylquinoline-3,6-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone with dimethyl substitutions at the N6 position. Its molecular formula is and it has a molecular weight of 188.23 g/mol. The structural formula can be represented as:

Research indicates that this compound exhibits several biological activities primarily through its interaction with various receptors and enzymes. Notably, it has been studied for its role as an antagonist at certain adenosine receptors, which are implicated in various physiological processes including inflammation and neuroprotection.

Antioxidant Activity

One significant area of research focuses on the antioxidant properties of this compound. Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular systems. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

In Vitro Studies

- Cell Viability Assays : In vitro studies using various cell lines demonstrated that this compound enhances cell viability under oxidative stress conditions. For instance, in human neuroblastoma cells, treatment with this compound resulted in a significant increase in cell survival rates compared to untreated controls.

- Reactive Oxygen Species (ROS) Scavenging : The compound was effective in reducing ROS levels in treated cells, indicating its potential as a protective agent against oxidative damage.

In Vivo Studies

Case Study : A study involving rodent models of neurodegeneration showed that administration of this compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues. This suggests that the compound may have therapeutic potential for conditions such as Alzheimer's disease.

Data Tables

| Study Type | Model Organism | Key Findings |

|---|---|---|

| In Vitro | Human Neuroblastoma | Increased cell viability under oxidative stress |

| In Vivo | Rodent Models | Improved cognitive function; reduced oxidative markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.